3-carboxyphenyl phenylacetamidomethylphosphonate
3-carboxyphenyl phenylacetamidomethylphosphonate
3-carboxyphenyl phenylacetamidomethylphosphonate is an organic 3-carboxyphenyl phosphonate monoester. It has a role as an EC 3.5.2.6 (beta-lactamase) inhibitor.
Brand Name:
Vulcanchem
CAS No.:
125319-03-1
VCID:
VC0219324
InChI:
InChI=1S/C16H16NO6P/c18-15(9-12-5-2-1-3-6-12)17-11-24(21,22)23-14-8-4-7-13(10-14)16(19)20/h1-8,10H,9,11H2,(H,17,18)(H,19,20)(H,21,22)
SMILES:
C1=CC=C(C=C1)CC(=O)NCP(=O)(O)OC2=CC=CC(=C2)C(=O)O
Molecular Formula:
C16H16NO6P
Molecular Weight:
349.27 g/mol
3-carboxyphenyl phenylacetamidomethylphosphonate
CAS No.: 125319-03-1
Main Products
VCID: VC0219324
Molecular Formula: C16H16NO6P
Molecular Weight: 349.27 g/mol
CAS No. | 125319-03-1 |
---|---|
Product Name | 3-carboxyphenyl phenylacetamidomethylphosphonate |
Molecular Formula | C16H16NO6P |
Molecular Weight | 349.27 g/mol |
IUPAC Name | 3-[hydroxy-[[(2-phenylacetyl)amino]methyl]phosphoryl]oxybenzoic acid |
Standard InChI | InChI=1S/C16H16NO6P/c18-15(9-12-5-2-1-3-6-12)17-11-24(21,22)23-14-8-4-7-13(10-14)16(19)20/h1-8,10H,9,11H2,(H,17,18)(H,19,20)(H,21,22) |
Standard InChIKey | PQNMYMXNEUQFAJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC(=O)NCP(=O)(O)OC2=CC=CC(=C2)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)CC(=O)NCP(=O)(O)OC2=CC=CC(=C2)C(=O)O |
Description | 3-carboxyphenyl phenylacetamidomethylphosphonate is an organic 3-carboxyphenyl phosphonate monoester. It has a role as an EC 3.5.2.6 (beta-lactamase) inhibitor. |
Synonyms | 3-carboxyphenyl phenylacetamidomethylphosphonate m-CPPAMP |
PubChem Compound | 130420 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume